molecular formula C15H8ClN3O5 B4793490 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide

2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide

Cat. No.: B4793490
M. Wt: 345.69 g/mol
InChI Key: QMCIDLDEXZQGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CNDI-2 and has been extensively studied for its unique properties and characteristics.

Mechanism of Action

The exact mechanism of action of CNDI-2 is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer development. It has been shown to inhibit the activity of COX-2 and 5-LOX enzymes, which are known to play a crucial role in the development of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
CNDI-2 has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are known to play a crucial role in the development of inflammatory diseases. It has also been shown to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CNDI-2 in laboratory experiments is its high potency and selectivity towards specific enzymes and signaling pathways. This makes it an ideal candidate for studying the mechanisms of inflammation and cancer development. However, one of the major limitations of using CNDI-2 is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for research involving CNDI-2. One of the major areas of interest is in the development of novel anti-inflammatory and anti-cancer drugs based on the structure of CNDI-2. Additionally, further studies are needed to fully understand the mechanism of action of CNDI-2 and its potential applications in various fields of research.

Scientific Research Applications

CNDI-2 has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is in the field of medicinal chemistry, where CNDI-2 has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases.

Properties

IUPAC Name

2-chloro-N-(1,3-dioxoisoindol-5-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O5/c16-12-6-8(19(23)24)2-4-10(12)14(21)17-7-1-3-9-11(5-7)15(22)18-13(9)20/h1-6H,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCIDLDEXZQGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide
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2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide
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2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide
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2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide
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2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide
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2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-nitrobenzamide

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